The synthesis of 2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline can be achieved through a Perkin condensation reaction. This reaction involves the condensation of an aromatic aldehyde, in this case, 2-bromo-4,5-dimethoxybenzaldehyde, with an activated methylene compound, such as quinaldine (2-methylquinoline), in the presence of a base catalyst like potassium acetate. The reaction typically proceeds under heating and results in the formation of the styrylquinoline product.
One study investigated four styrylquinolines, including 2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline, for their in vitro and in vivo antileishmanial activity. The study demonstrated that this specific derivative exhibited antileishmanial activity against intracellular amastigotes with an EC50 of 2.8 μg/mL and showed toxicity toward human U-937 macrophages at an LC50 of 5.5 μg/mL, resulting in a selectivity index of 1.96. Topical creams containing 2% of 2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline led to a clinical improvement in 80% of hamsters with cutaneous leishmaniasis caused by Leishmania (Viannia) panamensis.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3